molecular formula C8H10FNO B8624177 (3-Ethyl-5-fluoropyridin-4-yl)methanol

(3-Ethyl-5-fluoropyridin-4-yl)methanol

Cat. No.: B8624177
M. Wt: 155.17 g/mol
InChI Key: CRYXTCIJUAEWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethyl-5-fluoropyridin-4-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH₂OH) at the 4-position, an ethyl substituent (-CH₂CH₃) at the 3-position, and a fluorine atom at the 5-position of the pyridine ring.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

(3-ethyl-5-fluoropyridin-4-yl)methanol

InChI

InChI=1S/C8H10FNO/c1-2-6-3-10-4-8(9)7(6)5-11/h3-4,11H,2,5H2,1H3

InChI Key

CRYXTCIJUAEWLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1CO)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Ethyl vs. Chlorine: The ethyl group in this compound provides steric hindrance compared to chlorine in (2-Chloro-5-fluoropyridin-3-yl)methanol. This may influence crystal packing (relevant to SHELX-based crystallography) and intermolecular interactions. Fluorine Position: Fluorine at the 5-position (vs.

Physicochemical Properties

  • Solubility: The hydroxymethyl group in this compound likely improves water solubility compared to non-polar analogs. However, the ethyl group may counterbalance this by increasing hydrophobicity. In contrast, the patent compound (2-Amino-3-((3-chloro-4-fluorophenyl)amino)-...) from was purified via ethyl acetate (EtOAc) and sodium bicarbonate washes, suggesting moderate polarity and organic-phase solubility.
  • Thermal Stability :

    • Ethyl-substituted pyridines generally exhibit higher thermal stability than chloro-substituted analogs due to reduced electron-withdrawing effects.

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